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Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylbenzoic
acid (CAS No. 61040-81-1), a polysubstituted aromatic carboxylic acid of significant interest in

synthetic and medicinal chemistry. This document delineates its chemical and physical

properties, provides detailed spectroscopic data for characterization, explores its synthesis and

chemical reactivity, and discusses its current and potential applications, particularly in

pharmaceutical development and material science. The guide is intended for researchers,

chemists, and drug development professionals who require a deep technical understanding of

this versatile chemical building block.

Introduction and Molecular Overview
3,5-Dimethoxy-4-methylbenzoic acid, also known by its synonym 3,5-Dimethoxy-p-toluic

acid, is a unique aromatic compound characterized by a benzoic acid core functionalized with

two methoxy groups and one methyl group.[1] This specific substitution pattern imparts a

distinct set of electronic and steric properties, influencing its reactivity and making it a valuable

intermediate in the synthesis of more complex molecular architectures.[2] Its structure is closely

related to naturally occurring phenolic compounds like syringic acid, and its derivatives are

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1364674?utm_src=pdf-interest
https://www.benchchem.com/product/b1364674?utm_src=pdf-body
https://www.benchchem.com/product/b1364674?utm_src=pdf-body
https://www.benchchem.com/product/b1364674?utm_src=pdf-body
https://www.benchchem.com/product/b1364674?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dimethoxy-4-methylbenzoic-acid
https://www.chemimpex.com/products/27449
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


actively being explored for various biological activities.[3][4] This guide serves as a central

repository of technical information to facilitate its effective use in research and development.

Molecular Structure:

Caption: 2D Structure of 3,5-Dimethoxy-4-methylbenzoic acid.

Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical

intermediate. This section consolidates the key physical properties and expected spectroscopic

signatures for 3,5-Dimethoxy-4-methylbenzoic acid.

Physical and Chemical Properties
The compound is typically supplied as a white to off-white crystalline solid and exhibits

solubility in liquid ammonia.[5] Its key properties are summarized below.

Property Value Reference(s)

CAS Number 61040-81-1 [1]

Molecular Formula C₁₀H₁₂O₄ [1]

Molecular Weight 196.20 g/mol [1]

Appearance White to off-white solid

Melting Point 210-216 °C [6]

Boiling Point 347.7 ± 37.0 °C (Predicted) [6]

Density 1.180 ± 0.06 g/cm³ (Predicted) [6]

pKa 4.13 ± 0.10 (Predicted)

Storage
Sealed in dry, Room

Temperature
[6]

Spectroscopic Data for Structural Elucidation
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Spectroscopic analysis is essential for confirming the identity and purity of the compound.

While full spectra are proprietary to suppliers, the expected data based on its structure are

detailed below.[7]

Technique Expected Signature

¹H NMR

~2.2 ppm (s, 3H): Methyl protons (-CH₃). ~3.8

ppm (s, 6H): Protons of two equivalent methoxy

groups (-OCH₃). ~7.2 ppm (s, 2H): Two

equivalent aromatic protons. ~12.5 ppm (br s,

1H): Carboxylic acid proton (-COOH).

¹³C NMR

~16 ppm: Methyl carbon. ~56 ppm: Methoxy

carbons. ~107 ppm: Aromatic CH carbons.

~130-140 ppm: Quaternary aromatic carbons.

~160 ppm: Aromatic carbons attached to

methoxy groups. ~170 ppm: Carboxylic acid

carbonyl carbon.

IR (Infrared)

2500-3300 cm⁻¹ (broad): O-H stretch of

carboxylic acid. ~1680-1710 cm⁻¹ (strong): C=O

stretch of carboxylic acid. ~1600, ~1460 cm⁻¹:

C=C stretches of the aromatic ring. ~1200-1300

cm⁻¹ & ~1050-1150 cm⁻¹: C-O stretches of

ether and carboxylic acid.

MS (Mass Spec.)
m/z 196 (M⁺): Molecular ion peak. m/z 181: [M-

CH₃]⁺ m/z 151: [M-COOH]⁺

Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 3,5-Dimethoxy-4-methylbenzoic acid is crucial

for its application in multi-step synthetic campaigns.

Synthetic Pathways
While a specific, published kilogram-scale synthesis is not readily available in the public

domain, a logical retrosynthetic analysis points to plausible routes starting from commercially

available materials like p-toluic acid or 3-hydroxy-4-methylbenzoic acid. A representative
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conceptual workflow is outlined below. The key transformation involves the introduction of the

methoxy groups onto the aromatic ring, a process that requires careful consideration of

directing group effects.

p-Toluic Acid
(Starting Material)

Bromination
(e.g., Br₂, FeBr₃)

Step 1 3,5-Dibromo-4-
methylbenzoic Acid

Nucleophilic Substitution
(e.g., NaOMe, Cu catalyst)

Step 2 3,5-Dimethoxy-4-
methylbenzoic Acid
(Target Molecule)

Click to download full resolution via product page

Caption: Conceptual synthetic workflow for 3,5-Dimethoxy-4-methylbenzoic acid.

Core Reactivity
The chemical behavior of 3,5-Dimethoxy-4-methylbenzoic acid is governed by its three

functional groups: the carboxylic acid, the methoxy groups, and the methyl group on the

aromatic ring.

Carboxylic Acid Group: This group undergoes typical reactions such as esterification (with

alcohols in the presence of an acid catalyst) and amidation (with amines, often via an

activated acyl chloride or with coupling agents) to generate a wide array of derivatives.[3][4]

Aromatic Ring (Electrophilic Aromatic Substitution): The reactivity of the ring is strongly

influenced by the substituents. The two methoxy groups are powerful activating, ortho, para-

directing groups, while the methyl group is a weaker activating, ortho, para-director.

Conversely, the carboxylic acid is a deactivating, meta-directing group. The net effect is a

highly activated ring system. Electrophilic attack is strongly directed to the positions ortho to

the methoxy groups (C2 and C6), which are the only unsubstituted positions on the ring. This

predictable regioselectivity is a valuable attribute for synthetic planning.

Birch Reduction: The compound is known to undergo reduction with sodium in ethanol. This

reaction, a Birch reduction, selectively reduces the aromatic ring to yield 1,4-dihydro-3,5-

dimethoxy-k-methylbenzoic acid, providing access to non-aromatic scaffolds.[5]

Applications in Research and Development
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The unique structure of 3,5-Dimethoxy-4-methylbenzoic acid makes it a strategic building

block in several high-value research areas.

Pharmaceutical Development and Medicinal Chemistry
This compound serves as a pivotal intermediate in the synthesis of diverse pharmaceutical

agents.[2] Its utility is particularly noted in the development of anti-inflammatory and analgesic

drugs.[2]

Scaffold for Bioactive Molecules: The molecule's framework is an excellent starting point for

creating derivatives with specific biological activities. By modifying the carboxylic acid group

or the aromatic ring, chemists can fine-tune properties like solubility, lipophilicity, and target

binding.

Syringic Acid Analogue: It is a close structural analogue of syringic acid (4-hydroxy-3,5-

dimethoxybenzoic acid), a natural product with known antioxidant, anti-inflammatory, and

anticancer properties.[3][8] Research into syringic acid derivatives as potent xanthine

oxidase inhibitors for treating gout and hyperuricemia highlights the therapeutic potential of

this chemical class.[3][4][9] 3,5-Dimethoxy-4-methylbenzoic acid provides a scaffold to

create non-phenolic analogues, which can offer advantages in terms of metabolic stability

and pharmacokinetic profiles.

Organic Synthesis and Material Science
Beyond pharmaceuticals, the compound is a valuable tool for synthetic chemists and material

scientists.

Complex Molecule Synthesis: It is employed in organic chemistry to construct more complex

molecules where a substituted aromatic core is required.[2]

Polymer and Coating Formulation: In material science, it can be incorporated into polymers

and coatings. The rigid aromatic structure can enhance thermal stability, while the functional

groups provide sites for cross-linking or further modification, potentially improving the

mechanical properties of the final material.[2][10]

Specialty Chemicals: It is also used in the formulation of specialty chemicals and

agrochemicals, where its properties can contribute to improved product stability and efficacy.
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[2]

Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical reagent.

Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3,5-Dimethoxy-4-methylbenzoic acid presents several hazards.[1]

Hazard Class GHS Statement

Skin Corrosion/Irritation H315: Causes skin irritation

Serious Eye Damage/Irritation H319: Causes serious eye irritation

STOT - Single Exposure H335: May cause respiratory irritation

Acute Toxicity (Oral) H302: Harmful if swallowed

Recommended Handling and Storage
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety

goggles, chemical-resistant gloves, and a lab coat. A dust mask or respirator should be used

when handling the powder.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of dust. Avoid contact with skin, eyes, and clothing.

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and

well-ventilated place.[6]

Conclusion
3,5-Dimethoxy-4-methylbenzoic acid (CAS 61040-81-1) is more than a simple aromatic acid;

it is a highly functionalized and versatile building block with significant potential. Its predictable

reactivity, driven by the unique interplay of its substituent groups, makes it a valuable tool for

synthetic chemists. Its primary role as an intermediate in the development of pharmaceuticals,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.chemimpex.com/products/27449
https://www.benchchem.com/product/b1364674?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dimethoxy-4-methylbenzoic-acid
https://m.chemicalbook.com/CASEN_61040-81-1.htm
https://www.benchchem.com/product/b1364674?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


particularly anti-inflammatory agents and analogues of bioactive natural products, underscores

its importance to the drug discovery pipeline. Furthermore, its emerging applications in material

science and specialty chemicals highlight its broad utility. This guide provides the core technical

knowledge base required for scientists and researchers to effectively and safely leverage the

synthetic potential of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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